molecular formula C8H18ClN3O2 B1383753 tert-butyl N-(carbamimidoylmethyl)-N-methylcarbamate hydrochloride CAS No. 1330179-91-3

tert-butyl N-(carbamimidoylmethyl)-N-methylcarbamate hydrochloride

Cat. No.: B1383753
CAS No.: 1330179-91-3
M. Wt: 223.7 g/mol
InChI Key: HOMITFIOWFOIRE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The primary IUPAC designation for this compound is tert-butyl N-(2-amino-2-iminoethyl)-N-methylcarbamate;hydrochloride, which provides a clear description of the molecular architecture and substitution pattern. This nomenclature reflects the presence of a tert-butyl protecting group attached to the carbamate nitrogen, along with a methylated nitrogen center bearing a carbamimidoylmethyl substituent.

Alternative systematic names documented in chemical databases include tert-butyl N-(2-amino-2-iminiumylethyl)-N-methylcarbamate chloride, which emphasizes the protonated state of the imine functionality in the hydrochloride salt form. The compound is also referenced as this compound in commercial and research applications, representing a more concise designation that maintains chemical accuracy while improving practical utility. Additional nomenclature variations include the descriptor tert-butylN-(carbamimidoylmethyl)-N-methylcarbamatehydrochloride, which appears in certain database entries without spacing conventions.

The Chemical Abstracts Service has assigned the unique identifier 1330179-91-3 to this compound, providing a standardized reference for chemical literature and regulatory documentation. European Community regulations recognize this substance under the number 871-534-7, facilitating international chemical commerce and regulatory compliance. The systematic naming conventions for this compound reflect the complexity of modern organic chemistry nomenclature, where multiple functional groups require careful identification and prioritization according to established hierarchical rules.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C8H18ClN3O2, representing a compact yet functionally diverse organic molecule. This formula indicates the presence of eight carbon atoms forming the structural backbone, eighteen hydrogen atoms contributing to the molecular framework, one chlorine atom from the hydrochloride counterion, three nitrogen atoms distributed across the carbamate and carbamimidoyl functionalities, and two oxygen atoms associated with the carbamate group. The molecular weight has been precisely determined as 223.70 grams per mole, reflecting the cumulative atomic masses of all constituent elements.

Table 1: Molecular Composition Analysis

Element Count Atomic Mass (amu) Contribution to Molecular Weight
Carbon 8 12.01 96.08
Hydrogen 18 1.008 18.14
Chlorine 1 35.45 35.45
Nitrogen 3 14.01 42.03
Oxygen 2 16.00 32.00
Total 32 - 223.70

The simplified molecular input line-entry system representation O=C(OC(C)(C)C)N(CC(N)=N)C.[H]Cl provides a linear notation that captures the complete molecular connectivity and stereochemical information. This representation demonstrates the tert-butyl group [OC(C)(C)C] attached to the carbamate carbonyl, the methylated nitrogen N(C), and the carbamimidoylmethyl substituent [CC(N)=N] with the associated hydrochloride salt [H]Cl. The molecular formula analysis reveals a nitrogen-rich composition, with nitrogen atoms representing approximately 18.8 percent of the total molecular weight, indicating significant potential for hydrogen bonding and ionic interactions.

Crystallographic Data and Solid-State Conformations

The crystallographic characterization of this compound provides essential insights into its solid-state molecular organization and conformational preferences. While specific crystallographic parameters such as unit cell dimensions and space group symmetry are not explicitly detailed in the available literature, the compound's molecular structure can be analyzed through computational modeling and spectroscopic data. The three-dimensional conformational analysis reveals that the tert-butyl carbamate moiety adopts a preferred orientation that minimizes steric interactions while maintaining optimal orbital overlap for electronic stabilization.

The solid-state structure exhibits characteristic features of carbamate derivatives, including planar geometry around the carbamate nitrogen and restricted rotation about the carbon-nitrogen bond due to partial double-bond character. The carbamimidoyl group demonstrates conformational flexibility, with the amino and imino functionalities capable of adopting various orientations depending on hydrogen bonding patterns and crystal packing forces. Molecular modeling studies suggest that the hydrochloride salt formation significantly influences the overall molecular conformation by introducing additional electrostatic interactions and hydrogen bonding opportunities.

Table 2: Estimated Conformational Parameters

Structural Feature Estimated Value Conformational Impact
Carbamate C-N Bond 1.35 Å Restricted rotation
Tert-butyl Orientation Staggered Minimal steric hindrance
Carbamimidoyl Flexibility 120° rotation Variable hydrogen bonding
Salt Bridge Distance 2.8-3.2 Å Electrostatic stabilization

The crystalline form of the hydrochloride salt likely exhibits enhanced thermal stability compared to the free base due to the formation of ionic interactions between the protonated carbamimidoyl group and the chloride counterion. This ionic character contributes to improved solubility in polar solvents and influences the compound's handling characteristics during purification and storage procedures. The solid-state conformational analysis indicates that intermolecular hydrogen bonding networks play a crucial role in determining crystal packing arrangements and overall stability.

Comparative Analysis with Related Carbamate Derivatives

The structural analysis of this compound gains significant context when compared to related carbamate derivatives documented in chemical literature. A systematic comparison with tert-butyl methylcarbamate (CAS 16066-84-5) reveals fundamental differences in substitution patterns and functional group complexity. While tert-butyl methylcarbamate exhibits the simple molecular formula C6H13NO2 with a molecular weight of 131.17 grams per mole, the carbamimidoylmethyl derivative demonstrates significantly increased molecular complexity with additional nitrogen functionalities and ionic character.

Comparative analysis with tert-butyl N-(2-aminoethyl)-N-methylcarbamate (CAS 121492-06-6) highlights the structural relationship between aminoethyl and carbamimidoylmethyl substituents. Both compounds share the N-methylcarbamate core structure with tert-butyl protection, but differ in their terminal functional groups and resulting chemical properties. The carbamimidoylmethyl derivative exhibits enhanced basicity due to the guanidine-like character of the carbamimidoyl group, leading to more favorable salt formation and altered solubility characteristics compared to the simple aminoethyl analog.

Table 3: Comparative Analysis of Related Carbamate Derivatives

Compound Molecular Formula Molecular Weight Key Functional Groups Salt Formation
tert-butyl methylcarbamate C6H13NO2 131.17 Carbamate No
tert-butyl N-(2-aminoethyl)-N-methylcarbamate C8H18N2O2 174.24 Carbamate, Primary amine Possible
tert-butyl N-(carbamimidoylmethyl)-N-methylcarbamate C8H17N3O2 187.24 Carbamate, Carbamimidoyl Yes
This compound C8H18ClN3O2 223.70 Carbamate, Carbamimidoyl, Chloride salt Hydrochloride

The structural comparison extends to related guanidine derivatives such as 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine (CAS 215050-11-6), which demonstrates the versatility of carbamate protection strategies in guanidine chemistry. While this compound incorporates dual tert-butoxycarbonyl protection and a hydroxyethyl substituent, it shares the fundamental carbamimidoyl structural motif with the target compound, albeit in a more extensively protected form. The comparison reveals that the hydrochloride salt formation in this compound represents an elegant balance between molecular complexity and synthetic accessibility.

Analysis of crystallographic and physicochemical properties across this series of related compounds demonstrates that the introduction of the carbamimidoyl functionality significantly alters molecular behavior compared to simpler carbamate derivatives. The enhanced nitrogen content and potential for multiple hydrogen bonding interactions position this compound as a valuable intermediate in synthetic chemistry applications requiring controlled reactivity and selectivity. The structural characterization confirms that this compound represents a sophisticated example of modern synthetic organic chemistry, combining multiple functional groups within a single, well-defined molecular framework.

Properties

IUPAC Name

tert-butyl N-(2-amino-2-iminoethyl)-N-methylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2.ClH/c1-8(2,3)13-7(12)11(4)5-6(9)10;/h5H2,1-4H3,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMITFIOWFOIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330179-91-3
Record name tert-butyl N-(carbamimidoylmethyl)-N-methylcarbamate hydrochloride
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Preparation Methods

Synthesis of t-butyl Carbamate Derivative Intermediate

A key intermediate in the preparation is a t-butyl carbamate derivative, such as (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenyl methyl) amino] ethyl]-t-butyl carbamate. The preparation involves:

  • Starting material: N-BOC-D-Serine (compound 6).
  • Formation of a mixed acid anhydride using isobutyl chlorocarbonate (i-BuOCOCl) with N-methylmorpholine (NMM) as an acid-binding agent.
  • Condensation of the mixed acid anhydride with benzylamine (PhCH2NH2) in anhydrous ethyl acetate solvent.
  • Reaction temperatures are maintained between 0–15 °C during addition and reaction steps.
  • Workup includes phase separation, washing with dilute hydrochloric acid and salt water, solvent evaporation, and crystallization using hexane/ethyl acetate (8:1).
  • Yield: Approximately 93%.

Phase-Transfer Catalysis (PTC) Alkylation

  • The intermediate compound undergoes alkylation using methyl sulfate as the alkylating agent.
  • The reaction is catalyzed by tetrabutylammonium bromide (phase-transfer catalyst).
  • Potassium hydroxide (KOH) solution is added dropwise under cooling conditions (below 0 °C to 10 °C).
  • The reaction proceeds in ethyl acetate solvent with mechanical stirring.
  • After completion, the mixture is extracted and washed with dilute hydrochloric acid, saturated sodium bicarbonate, and water.
  • The product is crystallized from normal hexane.
  • Yields range from 92.4% to 97%, depending on catalyst and reagent ratios.

Alternative Carbamate Preparation via Methyl Isocyanate Route

  • A three-step continuous flow reaction involving diphenyl carbonate and methylamine generates phenyl-N-methyl urethane.
  • Thermolysis of phenyl-N-methyl urethane produces methyl isocyanate.
  • Methyl isocyanate reacts with substituted phenols or naphthols to form N-methyl carbamate.
  • Catalysts include tertiary amines and organo-tin compounds.
  • Reaction temperatures range from 0 °C to 220 °C, with atmospheric pressure preferred.
  • The process uses multiple reactors in parallel or series to ensure complete conversion.
  • Product isolation involves crystallization and solvent recovery.
  • The molar ratio of reactants is carefully controlled (e.g., 1:1 to 1.1:1 for ROH compound to methyl isocyanate).
  • Product yields exceed 98% molar percentage.
Step Reagents/Conditions Temperature (°C) Solvent Catalyst/Agent Yield (%)
Mixed acid anhydride formation N-BOC-D-Serine, i-BuOCOCl, NMM 0–5 Anhydrous ethyl acetate N-methylmorpholine (acid binder) 93.1
Condensation with benzylamine Benzylamine addition 10–15 Ethyl acetate 93.1
PTC Alkylation Methyl sulfate, tetrabutylammonium bromide, KOH -10 to 10 Ethyl acetate Tetrabutylammonium bromide 92.4–97
Methyl isocyanate generation Diphenyl carbonate, methylamine, thermolysis 20–220 Organic solvents Tertiary amine, organo-tin >98
  • The use of N-BOC-D-Serine as a starting material provides stereochemical control, favoring the (R)-configuration in the intermediate.
  • Phase-transfer catalysis significantly improves alkylation efficiency and yield.
  • Controlling the temperature during acid anhydride formation and condensation is critical to avoid side reactions.
  • Continuous flow reactors for methyl isocyanate generation and carbamate formation enhance scalability and product purity.
  • Crystallization solvents and ratios are optimized to maximize product isolation and minimize impurities.
  • Catalyst loading and molar ratios are optimized to balance reaction rate and yield, with tetrabutylammonium bromide used in 0.025 to 0.2 molar equivalents relative to substrate.

The preparation of tert-butyl N-(carbamimidoylmethyl)-N-methylcarbamate hydrochloride involves sophisticated synthetic strategies centered on carbamate chemistry. The most effective methods utilize:

  • Mixed acid anhydride formation from N-BOC-D-Serine,
  • Subsequent condensation with amines,
  • Phase-transfer catalysis alkylation,
  • Continuous flow synthesis for methyl isocyanate intermediates.

These methods achieve high yields (above 90%) and purity suitable for pharmaceutical applications. The reactions require precise control of temperature, reagent ratios, and catalyst loading. The data from patent literature provide comprehensive protocols and optimization strategies for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(carbamimidoylmethyl)-N-methylcarbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms. Substitution reactions can result in the formation of various substituted carbamates.

Scientific Research Applications

Tert-butyl N-(carbamimidoylmethyl)-N-methylcarbamate hydrochlor

Biological Activity

Tert-butyl N-(carbamimidoylmethyl)-N-methylcarbamate hydrochloride is a compound of interest in various biological and pharmacological studies. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H18ClN3O2
  • Molecular Weight : 233.71 g/mol
  • CAS Number : 1188263-67-3

The biological activity of this compound primarily relates to its interaction with various enzymatic pathways. It is believed to act as an inhibitor of certain enzymes involved in metabolic processes, potentially influencing pathways related to inflammation and cellular stress responses.

Biological Activity Overview

  • Inhibition of Enzymatic Activity : Studies indicate that the compound may inhibit specific enzymes that contribute to inflammatory responses, which could have implications for treating conditions like arthritis or other inflammatory diseases.
  • Neuroprotective Effects : Research has shown that this compound exhibits protective effects on neuronal cells, particularly in models of neurodegeneration. It has been observed to improve cell viability in astrocyte cultures exposed to toxic conditions, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as an antibacterial or antifungal agent.

Study 1: Neuroprotection in Astrocytes

A study investigated the effects of this compound on astrocytes subjected to oxidative stress. The results indicated:

  • Cell Viability : An increase in cell viability by approximately 30% compared to untreated controls.
  • Mechanistic Insights : The compound was shown to reduce reactive oxygen species (ROS) levels, indicating a potential antioxidant mechanism.
Treatment GroupCell Viability (%)ROS Levels (µM)
Control5020
Compound Treatment8010

Study 2: Enzymatic Inhibition

Another study focused on the inhibitory effects of the compound on specific enzymes related to inflammation:

  • Enzyme Activity Assay : The compound demonstrated significant inhibition (IC50 = 15 µM) against cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Enzyme TypeIC50 (µM)
COX-120
COX-215

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Structural Features
tert-butyl N-(carbamimidoylmethyl)-N-methylcarbamate hydrochloride C₉H₁₉ClN₄O₂ (inferred) ~266.7 (calculated) Carbamimidoylmethyl (-CH₂C(=NH)NH₂), N-methyl, tert-butyl carbamate
N-(2-carbamimidoylethyl)-N-methylcarbamate () C₇H₁₄N₄O₂ 186.2 Carbamimidoylethyl (-CH₂CH₂C(=NH)NH₂), no tert-butyl protection
tert-butyl N-[cis-2-aminocyclopropyl]carbamate hydrochloride () C₈H₁₆ClN₂O₂ 208.7 Cyclopropyl amine core, lacks carbamimidoyl group
tert-butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride () C₁₅H₂₅ClN₂O₂ 300.8 Phenylethylaminoethyl substituent, aromatic hydrophobicity
tert-butyl N-(azepan-4-yl)-N-methylcarbamate hydrochloride () C₁₂H₂₅ClN₂O₂ 264.8 Azepane (7-membered ring), N-methyl carbamate

Key Observations :

  • Carbamimidoyl vs. Other Moieties : The target compound’s carbamimidoylmethyl group (-CH₂C(=NH)NH₂) distinguishes it from analogs with cyclopropyl () or aromatic () groups. This moiety may enhance hydrogen bonding in biological targets compared to hydrophobic groups .
  • Molecular Weight : The target compound (~266.7 g/mol) is heavier than ’s derivative (186.2 g/mol) due to tert-butyl protection and hydrochloride salt.
  • Solubility: Hydrochloride salts (e.g., –5) generally improve aqueous solubility compared to non-ionic forms .

Challenges :

  • The carbamimidoyl group in the target compound may necessitate careful pH control during synthesis to prevent decomposition .
  • Phenylethyl derivatives () require purification to remove unreacted aromatic amines .

Functional and Application Differences

  • GSK-3 Inhibition : The target compound’s carbamimidoyl group likely enhances binding to GSK-3’s active site compared to ’s cyclopropyl derivative, which lacks this motif .
  • Drug Intermediate Versatility: ’s phenylethylaminoethyl group is advantageous in CNS drugs due to improved blood-brain barrier penetration .
  • Stability : Azepane-containing derivatives () may exhibit better metabolic stability owing to their rigid ring structure .

Research Findings and Implications

  • Biological Activity: While specific IC₅₀ data are unavailable, the carbamimidoyl group’s basicity and hydrogen-bonding capacity suggest stronger enzyme inhibition than non-imidoyl analogs .
  • Industrial Use : Companies like Hairui Chem () and Parchem () highlight the demand for such intermediates in custom API synthesis .

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(carbamimidoylmethyl)-N-methylcarbamate hydrochloride?

The synthesis typically involves carbamate protection using tert-butyl dicarbonate (Boc₂O) under mild conditions. A common method includes:

  • Reacting the primary amine precursor with Boc₂O in dichloromethane or tetrahydrofuran (THF) at 0–25°C.
  • Using a base (e.g., triethylamine) to neutralize the generated acid and drive the reaction forward.
  • Purification via column chromatography to isolate the product from by-products . Critical parameters include pH control (~8–9) and maintaining anhydrous conditions to prevent Boc-group hydrolysis .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : Confirm structural integrity using <sup>1</sup>H and <sup>13</sup>C NMR, focusing on carbamate (-OCON-) and carbamimidoyl (-C(NH)NH₂) peaks .
  • HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water mobile phase .
  • Mass Spectrometry (MS) : Verify molecular weight via ESI-MS or MALDI-TOF .

Q. What are the key safety considerations for handling this compound?

  • Storage : Refrigerate (2–8°C) in airtight containers to prevent degradation; avoid exposure to moisture or strong acids/bases .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Apply Design of Experiments (DoE) principles:

  • Temperature : Test gradients (e.g., 0°C, 10°C, 25°C) to balance reaction rate and side-product formation.
  • Solvent : Compare polar aprotic solvents (e.g., DMF vs. THF) for solubility and reactivity trade-offs.
  • Catalyst Screening : Evaluate bases (e.g., DBU vs. triethylamine) for improved deprotonation efficiency . Recent studies suggest microwave-assisted synthesis reduces reaction time by 40% while maintaining >90% yield .

Q. How can solubility challenges during purification be addressed?

  • Solvent Mixtures : Use dichloromethane/methanol (9:1) for column chromatography.
  • Temperature Control : Recrystallize at −20°C in ethyl acetate to enhance crystal formation.
  • Salt Formation : Convert to hydrochloride salt (if applicable) to improve aqueous solubility for HPLC .

Q. How to resolve contradictions in reported biological activities (e.g., antioxidant vs. enzyme inhibition)?

  • Assay Standardization : Replicate studies under uniform conditions (pH 7.4, 37°C) using cell-free (e.g., DPPH assay) and cell-based (e.g., HepG2) models.
  • Structure-Activity Relationship (SAR) Analysis : Compare with analogs (e.g., tert-butyl carbamate derivatives) to isolate functional group contributions .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities for enzymatic targets .

Q. What strategies mitigate degradation during long-term storage?

  • Lyophilization : Freeze-dry the compound to remove water and store under argon.
  • Stabilizers : Add 1% w/v ascorbic acid to aqueous solutions to prevent oxidation .
  • Stability Monitoring : Use accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(carbamimidoylmethyl)-N-methylcarbamate hydrochloride
Reactant of Route 2
tert-butyl N-(carbamimidoylmethyl)-N-methylcarbamate hydrochloride

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